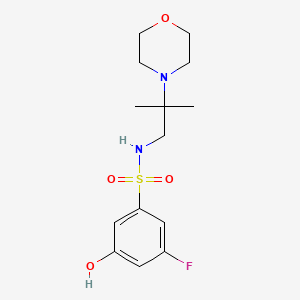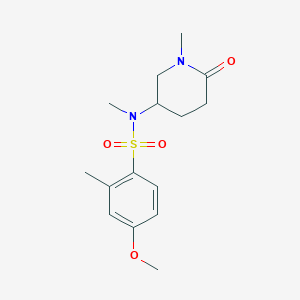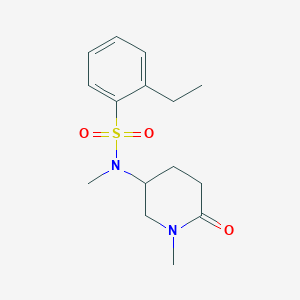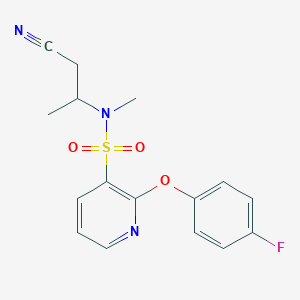
3-fluoro-5-hydroxy-N-(2-methyl-2-morpholin-4-ylpropyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-5-hydroxy-N-(2-methyl-2-morpholin-4-ylpropyl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique combination of functional groups, including a fluoro, hydroxy, and sulfonamide group, which contribute to its distinctive chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-5-hydroxy-N-(2-methyl-2-morpholin-4-ylpropyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Fluorination: Introduction of the fluoro group onto the benzene ring.
Hydroxylation: Addition of a hydroxy group to the benzene ring.
Sulfonamidation: Formation of the sulfonamide linkage.
Morpholine Derivatization: Attachment of the morpholine moiety to the propyl chain.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve large-scale production with consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-fluoro-5-hydroxy-N-(2-methyl-2-morpholin-4-ylpropyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the sulfonamide group to an amine.
Substitution: Replacement of the fluoro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the sulfonamide group produces an amine.
Applications De Recherche Scientifique
3-fluoro-5-hydroxy-N-(2-methyl-2-morpholin-4-ylpropyl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-fluoro-5-hydroxy-N-(2-methyl-2-morpholin-4-ylpropyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups enable it to form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with its targets, modulating their activity and leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **
3-fluoro-5-hydroxybenzenesulfonamide: Lacks the morpholine and propyl groups, resulting in different chemical properties and reactivity.
Propriétés
IUPAC Name |
3-fluoro-5-hydroxy-N-(2-methyl-2-morpholin-4-ylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2O4S/c1-14(2,17-3-5-21-6-4-17)10-16-22(19,20)13-8-11(15)7-12(18)9-13/h7-9,16,18H,3-6,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIESLPMWIRJCJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNS(=O)(=O)C1=CC(=CC(=C1)F)O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(3-ethyl-5-methyltriazol-4-yl)methyl]-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B6750815.png)
![2-ethyl-N-[2-(hydroxymethyl)-3-(1-methylpyrazol-4-yl)propyl]benzenesulfonamide](/img/structure/B6750820.png)
![N-[2-(hydroxymethyl)-3-(1-methylpyrazol-4-yl)propyl]-4-methylbenzenesulfonamide](/img/structure/B6750829.png)
![N-[[1-(2,2-difluoroethyl)piperidin-4-yl]methyl]-4-methylbenzenesulfonamide](/img/structure/B6750836.png)
![N-[[1-(2,2-difluoroethyl)piperidin-4-yl]methyl]-1-phenylmethanesulfonamide](/img/structure/B6750839.png)


![N-[(1-acetylpyrrolidin-3-yl)methyl]-1-benzothiophene-3-sulfonamide](/img/structure/B6750869.png)
![Ethyl 3-chloro-1-methyl-6-(methylsulfamoyl)pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B6750877.png)
![1-[2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]ethyl]-3-ethylurea](/img/structure/B6750889.png)
![N-[2-fluoro-5-(3,3,4-trimethylpiperazin-1-yl)sulfonylphenyl]acetamide](/img/structure/B6750892.png)

![benzyl N-[(1S,3R)-3-(dimethylsulfamoylmethyl)cyclopentyl]carbamate](/img/structure/B6750920.png)
![N-methyl-4-[1-[2-(2-oxopyrrolidin-1-yl)ethyl]piperidin-3-yl]oxypyridine-2-carboxamide](/img/structure/B6750928.png)
